molecular formula C5H10N2O2 B144347 (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one CAS No. 132695-96-6

(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one

Cat. No. B144347
M. Wt: 130.15 g/mol
InChI Key: SKYSFPFYQBZGDC-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, also known as L-trans-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to dopamine, a neurotransmitter in the brain. L-DOPA is widely used in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.

Mechanism Of Action

L-DOPA is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and reward. The administration of L-DOPA increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.

Biochemical And Physiological Effects

L-DOPA has several biochemical and physiological effects on the body. It increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. L-DOPA also increases the levels of norepinephrine and epinephrine in the body, which can cause side effects such as hypertension and tachycardia. L-DOPA can also cause nausea, vomiting, and other gastrointestinal side effects.

Advantages And Limitations For Lab Experiments

L-DOPA is widely used in laboratory experiments to study the mechanisms of Parkinson's disease and other neurological disorders. It is a well-established model for the study of dopamine neurotransmission and has been used to investigate the effects of various drugs and treatments on the brain. However, the use of L-DOPA in laboratory experiments has some limitations, such as the variability in the response to L-DOPA among different animal models and the lack of a clear understanding of the long-term effects of L-DOPA administration.

Future Directions

There are several future directions for the study of L-DOPA. One area of research is the development of new drugs that can enhance the efficacy of L-DOPA and reduce its side effects. Another area of research is the investigation of the long-term effects of L-DOPA administration, particularly in relation to the development of dyskinesias, a common side effect of L-DOPA treatment. Additionally, there is a need for further research into the mechanisms of Parkinson's disease and other neurological disorders, with the aim of developing new treatments and therapies.

Synthesis Methods

L-DOPA can be synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. Tyrosine hydroxylase catalyzes the conversion of tyrosine to L-DOPA in the presence of oxygen and the cofactor tetrahydrobiopterin. The synthesis of L-DOPA can also be achieved through chemical methods using various reagents and catalysts.

Scientific Research Applications

L-DOPA has been extensively studied for its therapeutic potential in the treatment of Parkinson's disease. It is currently the most effective drug for the treatment of Parkinson's disease and is used to alleviate the symptoms of the disease, such as tremors, rigidity, and bradykinesia. L-DOPA is also used in the treatment of other neurological disorders, such as restless leg syndrome and dystonia.

properties

CAS RN

132695-96-6

Product Name

(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m0/s1

InChI Key

SKYSFPFYQBZGDC-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@H]1N)O

SMILES

CC1CN(C(=O)C1N)O

Canonical SMILES

CC1CN(C(=O)C1N)O

Other CAS RN

132695-96-6

synonyms

cis-4-methyl-HA-966
L 687,414
L 687414
L 687414, (3R-cis)-isomer
L-687,414
L-687414

Origin of Product

United States

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